

Tiamulin-d10 Hydrochloride: A Comprehensive Safety and Technical Guide

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Compound of Interest

Compound Name: Tiamulin-d10 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for **Tiamulin-d10 Hydrochloride**. The information is compiled from various safety data sheets (SDS) and scientific resources to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key safety workflows.

Substance Identification and Properties

Tiamulin-d10 Hydrochloride is the deuterated form of Tiamulin Hydrochloride, a pleuromutilin antibiotic derivative. Stable isotope-labeled compounds like **Tiamulin-d10 Hydrochloride** are primarily used in research, particularly in pharmacokinetic studies as internal standards for mass spectrometry-based quantification.^{[1][2]}

Physical and Chemical Properties

The following tables summarize the available physical and chemical properties for **Tiamulin-d10 Hydrochloride** and its non-deuterated counterpart, Tiamulin. Data for the non-deuterated form is provided for reference, as it is often more extensively characterized.

Table 1: Physical and Chemical Properties of **Tiamulin-d10 Hydrochloride**

Property	Value	Source(s)
CAS Number	1322626-74-3	[2][3]
Molecular Formula	C ₂₈ H ₃₈ D ₁₀ ClNO ₄ S	[3][4]
Molecular Weight	540.26 g/mol	[3][4]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	+4°C	[3]

Table 2: Physical and Chemical Properties of Tiamulin (Non-deuterated)

Property	Value	Source(s)
CAS Number	55297-95-5	[5]
Molecular Formula	C ₂₈ H ₄₇ NO ₄ S	[5]
Molecular Weight	493.7 g/mol	[5]
Appearance	Sticky, translucent yellowish mass	[5]
Melting Point	147-148 °C (Tiamulin Fumarate)	[5]
Solubility	Practically insoluble in water	[5]
XLogP3	5.6	[5]

Toxicological Information

Comprehensive toxicological data for **Tiamulin-d10 Hydrochloride** is limited. Therefore, data from the non-deuterated form, Tiamulin and its fumarate salt, are presented as a proxy. It is

important to note that while the toxicological profiles are expected to be similar, they may not be identical.

Acute Toxicity

Table 3: Acute Toxicity Data for Tiamulin and its Fumarate Salt

Test	Species	Route	Value	Source(s)
LD50	Rat	Oral	2230 mg/kg (Tiamulin)	[5]
LD50	Rat	Subcutaneous	4380 mg/kg (Tiamulin)	[5]
LD50	Mouse	Oral	841 mg/kg (Tiamulin Fumarate)	[1][6]
LD50	Mouse	Subcutaneous	521 mg/kg (Tiamulin Fumarate)	[1][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for Tiamulin and its salts may vary between suppliers. The most consistently reported classifications are presented below. For **Tiamulin-d10 Hydrochloride**, many suppliers state that it is not a hazardous substance.[7]

Table 4: GHS Hazard Statements for Tiamulin Fumarate

Hazard Statement	Description	Source(s)
H302	Harmful if swallowed	[8][9]
H315	Causes skin irritation	[6][9]
H317	May cause an allergic skin reaction	[10]
H319	Causes serious eye irritation	[6][9]
H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled	[10]
H335	May cause respiratory irritation	[6][9]
H410	Very toxic to aquatic life with long lasting effects	[10]
H413	May cause long lasting harmful effects to aquatic life	[11]

Mechanism of Action and Toxicology

Tiamulin's primary mechanism of action is as an antibacterial agent.[12] It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[12] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting bacterial growth.[12]

The toxicological effects in mammals are not fully elucidated at the signaling pathway level in publicly available safety documents. However, in vitro cytotoxicity studies have been performed on various cell lines.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the SDS are often not provided. Therefore, this section outlines representative, standardized protocols for common in vitro cytotoxicity assays that are used to assess the potential toxicity of chemical compounds.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.^{[13][14][15]} The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.^{[13][14][15]}

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Exposure:** Treat the cells with various concentrations of **Tiamulin-d10 Hydrochloride** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.^[15]
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.^[13]
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.^[15]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.^{[16][17][18][19]} The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.^[19] The intensity of the color is proportional to the number of lysed cells.^[19]

Protocol:

- Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.
- Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[16]
- LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[17]
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.

Principle: Healthy, viable cells take up and accumulate neutral red in their lysosomes.[20][21][22][23] When cells are damaged or die, their ability to retain the dye is diminished.[20][22] The amount of dye retained is proportional to the number of viable cells.[20][22]

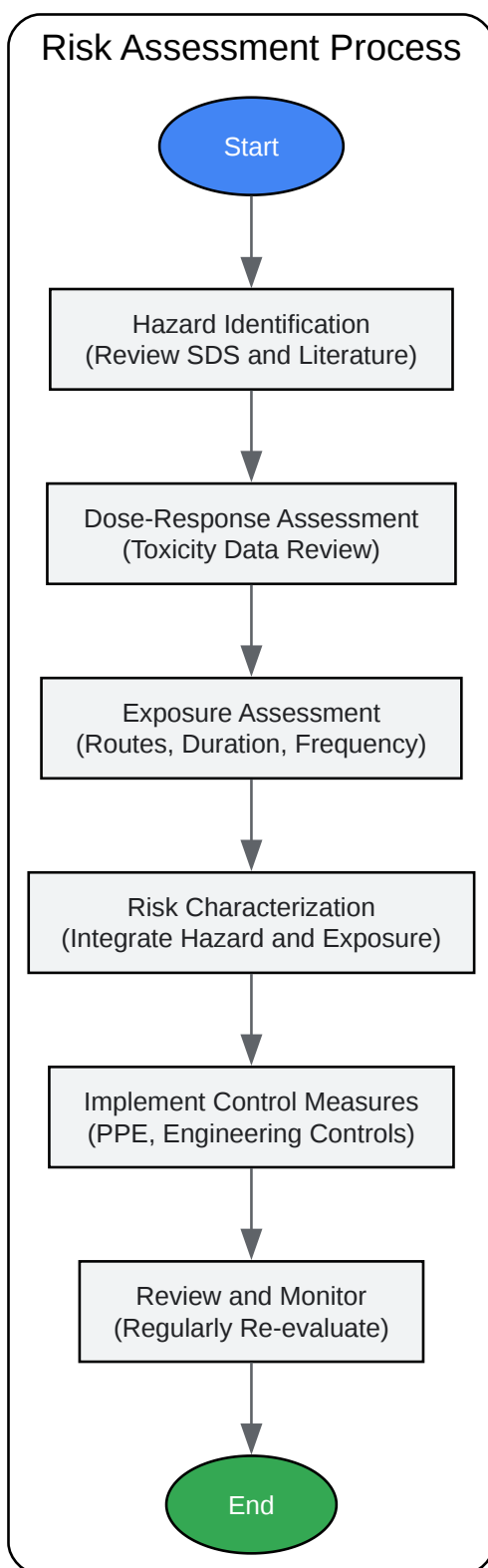
Protocol:

- Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols.
- Dye Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.[20]
- Washing: Wash the cells to remove any unincorporated dye.[20]
- Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[20]
- Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[24]

Safety Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key safety-related workflows for handling **Tiamulin-d10 Hydrochloride** in a laboratory setting.

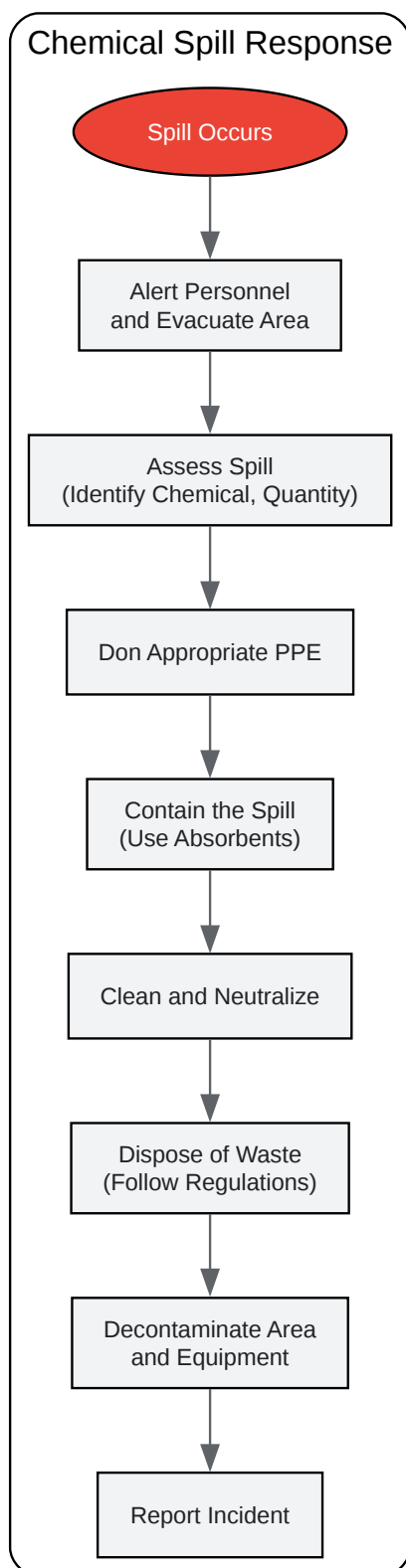
Risk Assessment for a New Chemical



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Caption: A flowchart outlining the key steps in performing a risk assessment for a new chemical like **Tiamulin-d10 Hydrochloride**.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

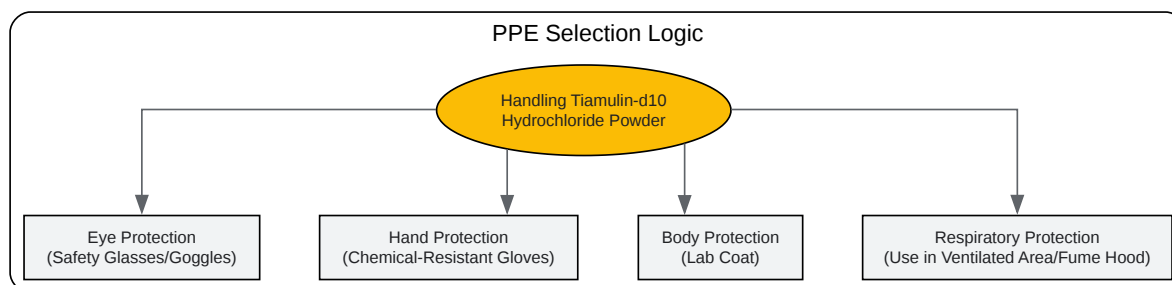
Laboratory Chemical Spill Response



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Caption: A workflow for responding to a chemical spill in a laboratory setting.[30][31][32][33][34]

Personal Protective Equipment (PPE) Logic



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Caption: A diagram illustrating the necessary personal protective equipment for handling **Tiamulin-d10 Hydrochloride** powder.^{[9][10][11]}

Conclusion

This technical guide provides a consolidated overview of the safety information for **Tiamulin-d10 Hydrochloride**, intended for a scientific audience. While comprehensive data for the deuterated form is limited, information from its non-deuterated counterparts serves as a valuable reference for safe handling and experimental design. The provided standardized protocols and safety workflows offer a framework for responsible laboratory practices when working with this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before use and perform a thorough risk assessment for their specific experimental conditions.

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